5-[4-(benzyloxy)-3-ethoxybenzylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione
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Overview
Description
5-[4-(benzyloxy)-3-ethoxybenzylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione is an organic compound with a complex structure. It is utilized in various fields such as medicinal chemistry and materials science due to its unique chemical properties. This compound features functional groups that allow it to participate in numerous chemical reactions, making it a valuable compound for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(benzyloxy)-3-ethoxybenzylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione typically involves several key steps:
Starting Materials: : The synthesis begins with commercially available starting materials such as 4-(benzyloxy)-3-ethoxybenzaldehyde, tert-butyl acetoacetate, and catalysts.
Condensation Reaction: : A condensation reaction between 4-(benzyloxy)-3-ethoxybenzaldehyde and tert-butyl acetoacetate occurs in the presence of a base such as potassium carbonate, leading to the formation of the intermediate 5-[4-(benzyloxy)-3-ethoxybenzylidene]acetylacetone.
Cyclization: : The intermediate undergoes cyclization in the presence of acid catalysts to form the dioxane ring, resulting in the final compound, this compound.
Industrial Production Methods
In industrial settings, the production of this compound can involve large-scale reactions under controlled conditions. These methods ensure high yield and purity through optimization of reaction parameters such as temperature, pressure, and concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
5-[4-(benzyloxy)-3-ethoxybenzylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione participates in various chemical reactions:
Oxidation: : The compound can undergo oxidation reactions, leading to the formation of different oxidation states or functional derivatives.
Reduction: : Reduction reactions can alter the compound's chemical structure, influencing its reactivity and applications.
Substitution: : The benzylidene and dioxane functional groups can participate in nucleophilic and electrophilic substitution reactions, introducing different substituents onto the compound.
Common Reagents and Conditions
Oxidizing Agents: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: : Sodium borohydride and lithium aluminum hydride are typically used as reducing agents.
Substitution Reagents: : Various nucleophiles and electrophiles can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
The major products depend on the specific reactions. For example:
Oxidation: : Produces oxidized derivatives with altered functional groups.
Reduction: : Yields reduced forms with increased electron density.
Substitution: : Leads to substituted compounds with modified chemical properties.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a building block in the creation of new chemical entities.
Biology
In biological research, derivatives of 5-[4-(benzyloxy)-3-ethoxybenzylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione are studied for their potential as enzyme inhibitors, impacting various biochemical pathways.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activity, due to their interaction with biological targets.
Industry
Industrially, the compound is used in the development of novel materials with unique properties, such as polymers or coatings, exploiting its structural characteristics.
Mechanism of Action
The mechanism of action involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. Pathways involved include:
Enzyme Inhibition: : The compound can inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Modulation: : It can modulate receptor activity, impacting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
5-[4-(methoxy)-3-ethoxybenzylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione
5-[4-(benzyloxy)-3-propoxybenzylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct reactivity and interaction profiles compared to similar compounds. Its benzylidene and dioxane moieties contribute to its versatility in various scientific applications.
Properties
IUPAC Name |
2-tert-butyl-5-[(3-ethoxy-4-phenylmethoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O6/c1-6-28-21-15-18(12-13-20(21)29-16-17-10-8-7-9-11-17)14-19-22(26)30-25(5,24(2,3)4)31-23(19)27/h7-15H,6,16H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSWEHBQHJWZLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)OC(OC2=O)(C)C(C)(C)C)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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